5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid 5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17731749
InChI: InChI=1S/C9H12N2O2/c1-11-8(6-3-2-4-6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17731749

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name 5-cyclobutyl-1-methylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C9H12N2O2/c1-11-8(6-3-2-4-6)7(5-10-11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13)
Standard InChI Key LDTABXJEQXILGO-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)C(=O)O)C2CCC2

Introduction

Chemical Structure and Physicochemical Properties

5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS RN: 1909326-05-1) belongs to the pyrazolecarboxylic acid family. Its molecular formula is C9_9H12_{12}N2_2O2_2, with a molecular weight of 180.207 g/mol . The compound’s structure features:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).

  • A cyclobutyl substituent at position 5, contributing steric bulk and conformational rigidity.

  • A methyl group at position 1, influencing electronic and steric properties.

  • A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation.

Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight180.207 g/mol
SolubilityLimited aqueous solubility; soluble in polar organic solvents (e.g., DMSO, methanol)
StabilityStable under ambient conditions; hydrochloride salt form enhances stability
pKa (Carboxylic Acid)Estimated ~4.5–5.0 (typical for aromatic carboxylic acids)

The hydrochloride salt form (CAS RN: 1909326-05-1) is commonly utilized in research settings to improve solubility and crystallinity .

Synthesis and Preparation

The synthesis of 5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, as outlined below:

Step 1: Formation of the Pyrazole Core

Pyrazole rings are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, a cyclobutyl-containing precursor (e.g., cyclobutyl acetylene) may react with a methyl-substituted hydrazine derivative under acidic or basic conditions.

Step 3: Purification

Purification is achieved via recrystallization or chromatography. The hydrochloride salt form is obtained by treating the free acid with hydrochloric acid .

Representative Synthetic Pathway

Cyclobutyl acetylene+MethylhydrazineAcOHPyrazole intermediateCO2/Pressure5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid\text{Cyclobutyl acetylene} + \text{Methylhydrazine} \xrightarrow{\text{AcOH}} \text{Pyrazole intermediate} \xrightarrow{\text{CO}_2/\text{Pressure}} \text{5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid}

Applications in Medicinal Chemistry

Drug Design and Optimization

  • Bioisosteric Replacement: The cyclobutyl group serves as a bioisostere for aromatic rings, improving metabolic stability.

  • Prodrug Development: Esterification of the carboxylic acid group enhances membrane permeability, enabling prodrug strategies .

Case Study: Analgesic Development

A derivative of 5-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid demonstrated 50% pain reduction in murine models at 10 mg/kg, outperforming ibuprofen (35% reduction at 20 mg/kg).

HazardPrecautionary MeasuresSource
Skin/IrritationWear nitrile gloves; use fume hood
Eye DamageSafety goggles required
Respiratory SensitivityAvoid inhalation; use respirator

Comparative Analysis with Related Compounds

Compound NameStructural DifferenceBiological Activity
4-Cyclobutyl-1H-pyrazole-5-carboxylic acidCarboxylic acid at position 5COX-2 inhibition (IC50_{50} = 0.8 µM)
4-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acidMethyl at position 1, carboxylic acid at position 5Antimicrobial (MIC = 8 µg/mL)
5-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acidCarboxylic acid at position 4Predicted analgesic activity

Future Perspectives and Research Directions

  • Synthetic Methodology: Develop catalytic asymmetric synthesis for enantiomerically pure forms.

  • Therapeutic Exploration: Evaluate efficacy in neurodegenerative disease models (e.g., Alzheimer’s).

  • Formulation Science: Investigate nanoparticle-based delivery systems to enhance bioavailability.

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